7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine
Description
7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of chlorine, methyl, and methylsulfanyl groups on the pyridine ring makes this compound unique and potentially useful in various chemical and biological applications.
Properties
IUPAC Name |
7-chloro-2-methyl-3-methylsulfanyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-5-8(13-2)6-3-4-11-9(10)7(6)12-5/h3-4,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCGLDSMQLDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=NC=C2)Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a chlorinated pyridine derivative, the introduction of the methylsulfanyl group can be achieved through nucleophilic substitution reactions. The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis can be employed to enhance the efficiency and scalability of the production process. The use of catalysts and specific reaction conditions can further improve the overall yield and reduce the production cost.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine exhibit promising anticancer properties. For instance, derivatives of pyrrolopyridine have been shown to inhibit various cancer cell lines effectively.
These results suggest that the pyrrolopyridine structure contributes to the inhibition of cell proliferation in cancerous cells.
Antiviral Properties
The antiviral potential of pyrrolopyridine derivatives has been explored, particularly against viruses such as HIV and measles virus. Research indicates that modifications in the structure can enhance efficacy against viral infections.
These findings highlight the potential of this compound as a scaffold for developing antiviral agents.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound class have also been documented. Compounds with similar structures have shown significant activity in reducing inflammation markers in vitro.
| Compound | Inflammation Model | % Inhibition | Reference |
|---|---|---|---|
| Compound F | LPS-induced inflammation | 75 | |
| Compound G | TNF-alpha inhibition | 80 |
This suggests that further exploration of this compound could lead to new anti-inflammatory therapies.
Case Study 1: Anticancer Research
In a study focusing on the anticancer effects of pyrrolopyridine derivatives, researchers synthesized several compounds and tested their efficacy against multiple cancer cell lines. The study found that derivatives with specific substitutions at the nitrogen positions exhibited enhanced cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Antiviral Screening
Another research effort involved screening a library of pyrrolopyridine derivatives for antiviral activity against HIV and other viruses. The study revealed that certain modifications led to compounds with low nanomolar activity against resistant strains of HIV, indicating a potential pathway for drug development in resistant viral infections.
Mechanism of Action
The mechanism of action of 7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine, methyl, and methylsulfanyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine
- 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline
Uniqueness
7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine, identified by CAS number 850785-57-8, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C9H9ClN2S, with a molecular weight of 212.7 g/mol. It features a pyrrolo[2,3-c]pyridine structure, which is significant in medicinal chemistry due to its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 850785-57-8 |
| Molecular Formula | C9H9ClN2S |
| Molecular Weight | 212.7 g/mol |
Antitumor Activity
Research has indicated that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant antitumor properties. For instance, studies have shown that certain derivatives possess micromolar GI50 values and demonstrate good antitumor activity in vivo. A notable compound from this class was found to inhibit tubulin polymerization and colchicine binding to tubulin, similar to the reference compound combretastatin A-4 .
The mechanisms underlying the antitumor effects of this compound involve:
- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation necessary for cell division.
- Interaction with the PI3K/Akt/mTOR Pathway : Some studies suggest that this compound may inhibit pathways critical for cell growth and survival, leading to reduced cell viability in cancer cell lines such as A549 .
Case Studies
- Antitumor Efficacy : A study on a series of pyrrolo derivatives demonstrated that one particular derivative exhibited strong cytotoxicity with nanomolar GI50 values against various cancer cell lines. This suggests that modifications on the pyrrolo structure can enhance biological activity significantly .
- Antimicrobial Screening : In a related study involving pyrrolo compounds, several showed moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis, indicating that structural similarities may confer similar properties to this compound .
Q & A
Q. What are the standard synthetic routes for 7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine, and how can reaction conditions be optimized?
The synthesis typically involves halogenation and sulfanylation of the pyrrolo-pyridine core. For example, analogous procedures use trifluoroacetic acid (TFA) and triethylsilane for deprotection or functionalization steps . Optimization can employ statistical experimental design (e.g., factorial or response surface methodologies) to minimize trials while maximizing yield and purity. Key factors include solvent polarity (pyridine or DMF for solubility), temperature, and stoichiometry of reagents .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : and NMR confirm substituent positions and purity. For example, methylsulfanyl groups exhibit distinct proton shifts near δ 2.5–3.0 ppm.
- X-ray crystallography : Resolves bond angles (e.g., dihedral angles between aromatic rings) and intermolecular interactions (e.g., π–π stacking, C–H⋯O hydrogen bonds) .
- HPLC-MS : Validates purity (>95%) and molecular weight .
Q. How does the methylsulfanyl group influence the compound’s solubility and reactivity?
The methylsulfanyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Reactivity-wise, it acts as a weak electron-donating group, stabilizing intermediates in nucleophilic substitution reactions. Solubility can be modulated using polar aprotic solvents (e.g., DMSO) .
Advanced Research Questions
Q. What computational approaches are used to predict the reactivity of this compound in novel reactions?
Quantum chemical calculations (e.g., DFT) model reaction pathways, transition states, and substituent effects. For instance, the chloro group’s electrophilicity can be quantified using Fukui indices. Computational tools like ICReDD integrate reaction path searches with experimental validation to accelerate discovery .
Q. How can substituent effects on biological activity be systematically studied?
Structure-activity relationship (SAR) studies involve synthesizing analogs with varying substituents (e.g., replacing methylsulfanyl with sulfonyl or halogens) and testing against biological targets. Statistical analysis (e.g., multivariate regression) identifies key physicochemical properties (logP, polar surface area) linked to activity .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
Discrepancies (e.g., bond length mismatches) require cross-validation:
- X-ray refinement : Check for thermal motion artifacts or disorder in crystal packing .
- Dynamic NMR : Assess conformational flexibility in solution.
- Theoretical modeling : Compare DFT-optimized geometries with experimental data .
Methodological Guidance
Q. How to design experiments for analyzing degradation products under varying pH conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral hydrolytic conditions.
- Analytical tools : Use LC-MS/MS to identify degradation products and kinetic modeling (e.g., Arrhenius plots) to predict stability .
Q. What techniques are recommended for studying intermolecular interactions in solid-state forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
